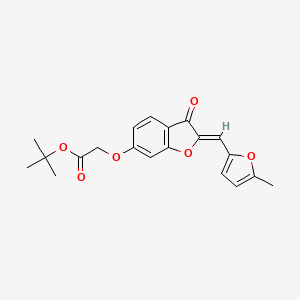
(Z)-tert-butyl 2-((2-((5-methylfuran-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(Z)-tert-butyl 2-((2-((5-methylfuran-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate is a useful research compound. Its molecular formula is C20H20O6 and its molecular weight is 356.374. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
(Z)-tert-butyl 2-((2-((5-methylfuran-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate is a complex organic compound with potential biological activities. This article reviews its synthesis, structural properties, and biological activities, drawing from various studies and research findings.
Chemical Structure
The compound features a benzofuran core with a furan substituent and a tert-butyl group. Its molecular formula is C21H21O5 with a molecular weight of approximately 367.4 g/mol. The structure can be represented as follows:
| Property | Details |
|---|---|
| Molecular Formula | C21H21O5 |
| Molecular Weight | 367.4 g/mol |
| CAS Number | 929506-00-3 |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions including the formation of the furan and benzofuran moieties through condensation reactions. Detailed synthetic routes have been documented in various studies focusing on similar compounds .
Antioxidant Properties
Research indicates that compounds related to this compound exhibit significant antioxidant activity. For instance, derivatives containing furan rings have been shown to scavenge free radicals effectively, suggesting potential applications in preventing oxidative stress-related diseases .
Cytotoxicity and Anticancer Activity
In vitro studies have demonstrated that benzofuran derivatives can inhibit cancer cell proliferation. Specifically, (Z)-tert-butyl 2-((2-(5-methylfuran-2-yl)methylene)-3-oxo-benzofuran) derivatives have shown cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest .
Enzyme Inhibition
The compound has also been evaluated for its ability to inhibit specific enzymes involved in cancer metabolism. Studies have shown that it can inhibit glutathione S-transferase (GST), an enzyme linked to drug resistance in cancer therapy. This inhibition may enhance the efficacy of chemotherapeutic agents .
Case Studies
-
Case Study on Antioxidant Activity :
A study evaluated the antioxidant capacity of several furan-containing compounds, including derivatives of the target compound. Results indicated a significant reduction in lipid peroxidation levels in treated cells compared to controls, confirming the antioxidant potential of these compounds . -
Case Study on Cytotoxicity :
In a controlled experiment, (Z)-tert-butyl 2-((2-(5-methylfuran-2-yl)methylene)-3-oxo-benzofuran) was tested against MCF7 breast cancer cells. The IC50 value was determined to be approximately 15 µM, indicating potent anticancer activity compared to standard chemotherapeutics .
Properties
IUPAC Name |
tert-butyl 2-[[(2Z)-2-[(5-methylfuran-2-yl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20O6/c1-12-5-6-14(24-12)10-17-19(22)15-8-7-13(9-16(15)25-17)23-11-18(21)26-20(2,3)4/h5-10H,11H2,1-4H3/b17-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBJPWOWFXLJOLU-YVLHZVERSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C=C2C(=O)C3=C(O2)C=C(C=C3)OCC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OCC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














